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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SU-8, a

common negative photoresist, in microfabrication. The following sections outline the

relationship between spin coating speed and resulting film thickness for various SU-8

formulations and provide a comprehensive experimental workflow for SU-8 processing.

Data Presentation: SU-8 Spin Speed vs. Thickness
The thickness of the SU-8 photoresist layer is a critical parameter in microfabrication and is

primarily controlled by the spin speed during the coating process and the viscosity of the SU-8

formulation. The following tables provide approximate thickness values for various SU-8

formulations at different spin speeds. These values are intended as a starting point, and

optimal parameters may vary based on specific equipment and environmental conditions.

SU-8 2000 Series
The SU-8 2000 series offers a range of viscosities, allowing for the creation of films from 0.5 to

over 200 µm in a single coat.[1]
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Product Name Viscosity (cSt)
Thickness
(µm) @ 1000
rpm

Thickness
(µm) @ 2000
rpm

Thickness
(µm) @ 3000
rpm

SU-8 2002 7.5 2.5 1.8 1.5

SU-8 2005 40 7 5 4

SU-8 2007 100 10 7 6

SU-8 2010 230 20 14 10

SU-8 2015 575 35 25 18

SU-8 2025 2500 50 35 25

SU-8 2035 4500 70 50 35

SU-8 2050 12900 100 70 50

SU-8 2075 29000 150 100 75

Data compiled from multiple sources. Actual thicknesses may vary.[2][3]

SU-8 3000 Series
The SU-8 3000 series is an improved formulation with better adhesion and reduced stress,

suitable for films from 4 to 120 µm.[4][5]

Product Name Viscosity (cSt)
Thickness
(µm) @ 1000
rpm

Thickness
(µm) @ 2000
rpm

Thickness
(µm) @ 3000
rpm

SU-8 3005 65 10 6 4

SU-8 3010 340 25 15 10

SU-8 3025 4400 65 40 25

SU-8 3035 7400 85 55 35

SU-8 3050 12000 120 75 50
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Data compiled from multiple sources. Actual thicknesses may vary.[5][6]

Experimental Protocol: SU-8 Processing Workflow
This protocol outlines a standard procedure for processing SU-8 photoresist. It is crucial to

perform these steps in a cleanroom environment to avoid contamination.

Substrate Preparation
Proper substrate cleaning is essential for good adhesion of the SU-8 film.

Solvent Clean: Begin by cleaning the substrate with a solvent such as acetone, followed by

isopropyl alcohol (IPA), and finally rinse with deionized (DI) water.

Dehydration Bake: To ensure the surface is free of moisture, bake the substrate on a hot

plate at 200°C for at least 5 minutes.[7]

Adhesion Promoter (Optional): For applications requiring enhanced adhesion, an adhesion

promoter like HMDS can be applied.[5]

Spin Coating
The spin coating process determines the thickness and uniformity of the SU-8 layer.

Dispense: Dispense approximately 1 ml of SU-8 per inch of substrate diameter onto the

center of the substrate.[7]

Spread Cycle: Ramp the spinner to 500 rpm at an acceleration of 100 rpm/second. Hold at

this speed for 5-10 seconds to allow the resist to spread across the substrate.[7]

Spin Cycle: Ramp to the final desired spin speed (refer to the tables above) at an

acceleration of 300 rpm/second and hold for 30 seconds.[7]

Soft Bake
The soft bake step removes solvent from the photoresist layer.

Place the coated substrate on a precisely leveled hot plate.
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The bake time and temperature depend on the SU-8 formulation and film thickness. A two-

step bake is often recommended to minimize stress. For example, a bake at 65°C followed

by a bake at 95°C.[2] Thicker films will require longer bake times.

Exposure
SU-8 is sensitive to near-UV radiation (350-400 nm).[2][7]

Place a photomask over the coated substrate.

Expose the substrate to a UV light source with the appropriate dose. The optimal exposure

dose depends on the film thickness; thicker films require a higher dose.[2]

Post-Exposure Bake (PEB)
The PEB step cross-links the exposed portions of the SU-8.

Place the exposed substrate on a leveled hot plate.

Similar to the soft bake, the PEB temperature and time are dependent on the film thickness.

A ramp or two-step bake is recommended to reduce stress in the film.[2]

Development
The development process removes the unexposed portions of the SU-8.

Immerse the substrate in an SU-8 developer solution (e.g., PGMEA).

Agitate gently until the unexposed resist has been fully removed.

Rinse thoroughly with IPA and dry with a gentle stream of nitrogen. A white film appearing

during the IPA rinse indicates incomplete development.

Hard Bake (Optional)
A hard bake can be performed to further cross-link the SU-8 and improve its mechanical and

thermal stability for permanent applications.[1]
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Bake the substrate on a hot plate or in a convection oven, typically at a temperature between

150-200°C.[1]

Visualization of the SU-8 Processing Workflow
The following diagram illustrates the key stages of the SU-8 photolithography process.

Preparation Processing Finalization

Substrate Cleaning Dehydration Bake Spin Coating Soft Bake UV Exposure Post-Exposure Bake Development Hard Bake (Optional)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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